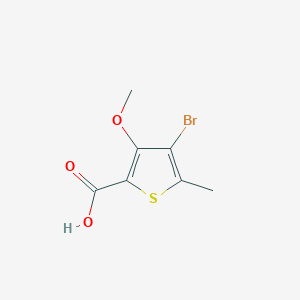

4-Bromo-3-methoxy-5-methylthiophene-2-carboxylic acid

描述

属性

IUPAC Name |

4-bromo-3-methoxy-5-methylthiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO3S/c1-3-4(8)5(11-2)6(12-3)7(9)10/h1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCZWVUIOGURPRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)C(=O)O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113589-56-3 | |

| Record name | 4-bromo-3-methoxy-5-methylthiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-methoxy-5-methylthiophene-2-carboxylic acid typically involves the bromination of 3-methoxy-5-methylthiophene-2-carboxylic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.

化学反应分析

Types of Reactions

4-Bromo-3-methoxy-5-methylthiophene-2-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products

Substitution: Formation of various substituted thiophene derivatives.

Oxidation: Formation of 4-bromo-3-methoxy-5-methylthiophene-2-carboxaldehyde or this compound.

Reduction: Formation of 4-bromo-3-methoxy-5-methylthiophene-2-methanol.

科学研究应用

Chemical Synthesis

Building Block for Complex Molecules

4-Bromo-3-methoxy-5-methylthiophene-2-carboxylic acid serves as a crucial intermediate in the synthesis of more complex organic compounds. Its functional groups allow for diverse chemical substitutions, making it valuable in the development of pharmaceuticals and agrochemicals. The compound can undergo various reactions, including:

- Substitution Reactions: The bromine atom can be replaced with other nucleophiles, facilitating the formation of new derivatives.

- Oxidation Reactions: The methoxy group can be oxidized to yield aldehydes or acids.

- Reduction Reactions: The carboxylic acid group can be reduced to alcohols.

These reactions enable the creation of a wide range of thiophene derivatives that may exhibit different biological activities or chemical properties.

Medicinal Chemistry Potential

The compound exhibits significant biological activities, making it a candidate for further medicinal chemistry research. Key activities include:

- Antimicrobial Properties: Studies have shown that this compound demonstrates strong antibacterial activity against multi-drug resistant strains, suggesting its potential as a lead compound for antibiotic development.

- Anticancer Activity: In vitro studies on human leukemia cell lines revealed that this compound induces apoptosis, with an IC50 value as low as 1.50 µM for certain derivatives, indicating potent anticancer properties.

Case Studies

- Antibacterial Study : A comparative analysis of various thiophene derivatives highlighted the efficacy of this compound against resistant bacterial strains. This study positions the compound as a promising candidate for developing new antibiotics.

- Anticancer Research : In vitro experiments demonstrated that treatment with this compound significantly reduced cell viability in leukemia cells, with morphological changes indicative of apoptosis. Such findings underscore its potential role in cancer therapeutics.

作用机制

相似化合物的比较

Comparison with Structurally Similar Thiophene Derivatives

Substituent Effects on Molecular Properties

The substituents on the thiophene ring significantly influence physicochemical properties such as solubility, acidity, and reactivity. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison

Electronic and Reactivity Profiles

- Methoxy vs. Methyl Groups : The methoxy group in the target compound is electron-donating via resonance, enhancing electron density at position 3. This contrasts with the electron-neutral methyl group in 4-bromo-3-methyl-2-thiophenecarboxylic acid, which may reduce solubility in polar solvents .

- Halogen Substituents: Bromine at position 4 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), as demonstrated in analogs like 5-bromothiophene-2-carboxamide derivatives .

- Carboxylic Acid Derivatives : The carboxymethoxy group in 4-bromo-3-(carboxymethoxy)thiophene-2-carboxylic acid introduces an additional acidic proton (pKa ~2–3), broadening its utility in pH-dependent applications compared to the target compound .

Research Findings and Data

Similarity Analysis (Based on )

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| 4-Bromo-5-methylthiophene-2-carboxylic acid | 29421-99-6 | 0.96 |

| 4-Bromo-2-thiophenecarboxylic acid | 16694-18-1 | 0.91 |

| 3-Bromo-5-chlorothiophene-2-carboxylic acid | 60729-38-6 | 0.82 |

The high similarity (0.96) between the target compound and 4-bromo-5-methylthiophene-2-carboxylic acid underscores their structural resemblance, differing only in the methoxy group at position 3 .

Key Physical Properties

- Solubility: The methoxy group in the target compound enhances solubility in polar solvents (e.g., ethanol, DMSO) compared to methyl-substituted analogs .

- Melting Points : Brominated thiophenes generally exhibit higher melting points due to increased molecular symmetry and intermolecular forces. For example, 4-bromo-3-methyl-2-thiophenecarboxylic acid melts at 145–147°C, while the target compound’s melting point is likely higher due to additional hydrogen bonding from the methoxy group .

生物活性

4-Bromo-3-methoxy-5-methylthiophene-2-carboxylic acid is a thiophene derivative with significant potential in medicinal chemistry due to its unique structural features. This compound, characterized by a bromine atom at the 4-position, a methoxy group at the 3-position, and a carboxylic acid functionality at the 2-position, exhibits various biological activities including antimicrobial, anticancer, and anti-inflammatory properties.

The molecular formula of this compound is C₉H₉BrO₃S, with a molecular weight of approximately 265.12 g/mol. The presence of the bromine and methoxy groups enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that thiophene derivatives, including this compound, exhibit notable antibacterial properties. Preliminary studies suggest its effectiveness against various bacterial strains. For instance:

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. faecalis | 40 | 29 |

| P. aeruginosa | 50 | 24 |

| S. typhi | 40 | 30 |

| K. pneumoniae | 50 | 19 |

These results indicate that the compound shows comparable potency to standard antibiotics like ceftriaxone .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. Thiophene derivatives have been reported to target critical pathways involved in cancer progression. Notably:

- IC50 Values : The compound has shown IC50 values ranging from 7 to 20 µM against various cancer cell lines, indicating significant cytotoxicity.

- Mechanism of Action : It appears to inhibit angiogenesis and alter cancer cell signaling pathways, potentially leading to apoptosis in treated cells .

Anti-inflammatory Effects

The anti-inflammatory properties of thiophene derivatives have also been documented. The compound may modulate inflammatory responses by inhibiting specific enzymes involved in inflammatory pathways, although detailed studies are still required to elucidate these mechanisms .

Case Studies

- Antibacterial Study : A study conducted on the antibacterial efficacy of various thiophene derivatives highlighted that this compound exhibited significant antibacterial activity against multi-drug resistant strains, suggesting its potential as a lead compound for antibiotic development .

- Anticancer Research : In vitro studies on human leukemia cell lines demonstrated that treatment with this compound resulted in reduced cell viability and alterations in cell morphology consistent with apoptosis. The study reported an IC50 value of as low as 1.50 µM for certain derivatives, indicating strong anticancer activity .

Comparison with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Key Features |

|---|---|

| 5-Bromo-3-methylthiophene-2-carboxylic acid | Lacks methoxy group; simpler structure |

| Methyl 4-bromo-3-methoxythiophene-2-carboxylate | Methyl ester derivative; differs in functional group |

| 4-Bromo-3-(carboxymethoxy)-5-(4-hydroxyphenyl)thiophene-2-carboxylic acid | Contains additional hydroxyl and phenyl groups |

The unique combination of bromine and methoxy substituents on the thiophene ring is believed to enhance its reactivity and biological activity compared to these similar compounds .

常见问题

Q. What are the standard synthetic routes for preparing 4-bromo-3-methoxy-5-methylthiophene-2-carboxylic acid?

- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized thiophene core. For example, bromine or N-bromosuccinimide (NBS) can introduce bromine at the 4-position of a 3-methoxy-5-methylthiophene-2-carboxylic acid precursor. Methoxy and methyl groups are often introduced via nucleophilic substitution or coupling reactions (e.g., Ullmann coupling for methoxy groups). Post-synthetic purification via recrystallization or column chromatography is critical to isolate the target compound .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identifies substituent positions and confirms regioselectivity. Bromine’s deshielding effect and methoxy’s electron-donating nature produce distinct splitting patterns.

- IR Spectroscopy : Confirms carboxylic acid (-COOH, ~2500–3300 cm⁻¹), methoxy (-OCH3, ~2850 cm⁻¹), and aromatic C-Br (~600 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₈H₇BrO₃S: theoretical 272.93 g/mol) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence reaction pathways in this compound?

- Methodological Answer :

- Bromine (4-position) : Acts as an electron-withdrawing group, directing electrophilic substitution to the 5-position. Its steric bulk may hinder reactions at adjacent sites.

- Methoxy (3-position) : Electron-donating via resonance, increasing electron density at the 2- and 5-positions, promoting nucleophilic attacks.

- Methyl (5-position) : Steric hindrance reduces reactivity at the 5-position but stabilizes intermediates via hyperconjugation. Computational tools (e.g., DFT) can model charge distribution to predict reactivity .

Q. How can researchers resolve contradictions in reaction yields attributed to substituent positioning?

- Methodological Answer :

- Control Experiments : Compare yields of analogous compounds (e.g., 4-bromo-3-methyl vs. 5-bromo-3-methoxy derivatives) to isolate positional effects.

- Kinetic Studies : Monitor reaction progress via HPLC or in-situ NMR to identify rate-limiting steps.

- Computational Analysis : Use DFT calculations to assess transition-state energies and identify steric/electronic bottlenecks. For example, methoxy groups may stabilize intermediates via resonance, while bromine slows down electrophilic steps .

Q. What are the challenges in X-ray crystallography for this compound, and how can they be mitigated?

- Methodological Answer :

- Heavy Atom (Bromine) : Facilitates phasing but may cause absorption errors. Use Mo-Kα radiation (λ = 0.7107 Å) and empirical absorption corrections.

- Disorder in Methoxy/Methyl Groups : Low-temperature data collection (e.g., 100 K) reduces thermal motion.

- Hydrogen Bonding : Carboxylic acid groups often form dimers, complicating packing analysis. Refinement with SHELXL or OLEX2 can model disordered regions .

Comparative Analysis Table

| Compound | Substituents | Reactivity Profile |

|---|---|---|

| 4-Bromo-3-methoxy-5-methylthiophene-2-COOH | Br (4), OCH3 (3), CH3 (5) | High electrophilic substitution at 5-position; stabilized intermediates via resonance. |

| 4,5-Dibromo-3-methylthiophene-2-COOH | Br (4,5), CH3 (3) | Dual bromine enhances cross-coupling (e.g., Suzuki) but reduces solubility. |

| 5-Bromo-4-methylthiophene-2-COOH | Br (5), CH3 (4) | Methyl steric hindrance limits reactivity at 4-position; bromine directs substitution. |

Data synthesized from structural and reactivity comparisons in , and 17.

Key Notes for Experimental Design

- Synthetic Optimization : Use Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) for methoxy introduction to avoid side reactions .

- Analytical Validation : Combine LC-MS with 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .

- Data Reproducibility : Document solvent polarity and temperature effects rigorously, as bromine’s electron-withdrawing nature amplifies solvent-dependent reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。